molecular formula C10H17N3O2S B2964375 3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide CAS No. 837421-90-6

3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide

Cat. No.: B2964375
CAS No.: 837421-90-6
M. Wt: 243.33
InChI Key: YVGOHSSSSROEQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is a compound with the molecular weight of 243.33 . It is stored at 4°C and protected from light . It is known to be an oil in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O2S/c1-13(2)7-6-12-16(14,15)10-5-3-4-9(11)8-10/h3-5,8,12H,6-7,11H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

As mentioned earlier, this compound is an oil in its physical form . It has a molecular weight of 243.33 . It is stored at 4°C and should be protected from light .

Scientific Research Applications

Optically Active Transition-Metal Complexes

Sulfonamide derivatives like "(R)-[{α-(Dimethylamino)ethyl}-η6-benzene]Cr(CO)3" are utilized in the synthesis of bifunctional chelating ligands. These ligands, structurally akin to “Josiphos”-ferrocenes, show good catalytic activity in rhodium-catalyzed enantioselective hydrogenation, iridium-catalyzed hydroamination, and palladium-catalyzed allylic sulfonation (Vasen et al., 2000).

Enantioselective Catalysis

Chiral 1,3-amino sulfonamides are investigated as ligands for catalytic enantioselective addition of Et2Zn to various aldehydes. The regioisomeric chiral 1,3-amino sulfonamides demonstrate the ability to afford secondary alcohols with opposite stereochemistry, showcasing their potential in enantioselective synthesis (Hirose et al., 2011).

Molecular Tautomeric Studies

Investigations into the tautomeric behavior of sulfonamide derivatives using spectroscopic methods reveal insights into their conformational preferences, which are crucial for understanding their pharmaceutical and biological activities (Erturk et al., 2016).

Synthesis of Bioactive Molecules

Sulfonamides are key scaffolds in the synthesis of bioactive molecules, including potent 5-HT6 serotonin receptor antagonists. Modifications of the sulfonamide side chain have led to the identification of compounds with nanomolar binding affinities, demonstrating the importance of sulfonamide derivatives in medicinal chemistry (Mesquida et al., 2009).

Antimicrobial Activity

Sulfonamide derivatives exhibit significant antimicrobial activity. For instance, novel sulfonamide-containing compounds have been synthesized and evaluated for their antibacterial and antifungal activities, showing potent effects against a range of microorganisms (Ghorab et al., 2017).

Photochromic Materials

Methylacrylate monomers with sulfonamide-substituted azobenzene groups have been synthesized for the development of polymers exhibiting photochromic properties. These materials demonstrate potential for applications in optical storage and photo-switchable devices (Ortyl et al., 2002).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Properties

IUPAC Name

3-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-13(2)7-6-12-16(14,15)10-5-3-4-9(11)8-10/h3-5,8,12H,6-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGOHSSSSROEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3 (0.8 g) in ethanol (10 mL) was subjected to catalytic hydrogenation (10% Pd/C, Degussa, 0.8 g, 3 drops of AcOH, 1 atm.) overnight. To work up, the solids were filtered the filtrate was dried under vacuum to afford 4 as a solid (0.71 g) which was used in the next step without further purification.
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.